molecular formula C11H13I B017296 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 104325-74-8

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B017296
CAS No.: 104325-74-8
M. Wt: 272.12 g/mol
InChI Key: GRNVNSSNONVUCZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodomethyl derivatives This compound is characterized by the presence of an iodomethyl group attached to a tetrahydronaphthalene ring system

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some compounds with similar structures have shown antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

The safety and hazards associated with “2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene” would depend on its exact molecular structure and usage. It’s always important to refer to the Safety Data Sheet (SDS) for specific compounds .

Future Directions

The future directions for “2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the iodination of a suitable precursor. One common method is the iodination of 1,2,3,4-tetrahydronaphthalene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction conditions may include the use of a catalyst like silver nitrate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
  • 2-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
  • 2-(Fluoromethyl)-1,2,3,4-tetrahydronaphthalene

Uniqueness

2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, allowing for the formation of a wider range of derivatives .

Properties

IUPAC Name

2-(iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVNSSNONVUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376685
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104325-74-8
Record name 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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